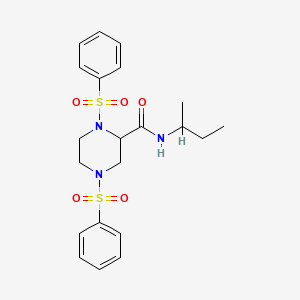
N-(sec-butyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as BPPS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPS is a piperazine derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Mécanisme D'action
BPPS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are involved in various physiological processes. BPPS has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPPS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in acid-base balance, bone resorption, and fluid secretion. BPPS has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
BPPS has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase and has been shown to have a low toxicity profile. However, BPPS has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
Orientations Futures
There are several future directions for the study of BPPS. One potential application is in the treatment of cancer, as BPPS has been shown to inhibit the growth of cancer cells. Further studies are needed to determine the efficacy of BPPS in vivo and its potential use in combination with other anti-cancer agents. Additionally, BPPS has potential applications in the treatment of various diseases, such as glaucoma and osteoporosis. Further studies are needed to explore these potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BPPS involves several steps, including the reaction of sec-butylamine with 1,4-dichlorobutane to form N-sec-butyl-1,4-butanediamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-sec-butyl-1,4-butanediamine-p-toluenesulfonate. This compound is then reacted with piperazine to form N-(sec-butyl)-1,4-bis(p-toluenesulfonyl)-2-piperazinecarboxamide. Finally, the compound is deprotected using sodium methoxide to obtain BPPS.
Applications De Recherche Scientifique
BPPS has been extensively studied for its potential therapeutic applications. It has been shown to have an inhibitory effect on the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. BPPS has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-butan-2-ylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-3-17(2)22-21(25)20-16-23(30(26,27)18-10-6-4-7-11-18)14-15-24(20)31(28,29)19-12-8-5-9-13-19/h4-13,17,20H,3,14-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOZNACVOHCDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-butan-2-ylpiperazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

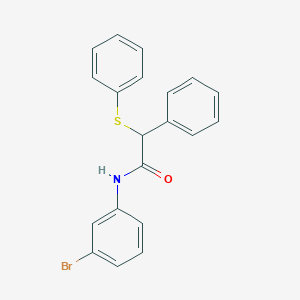
![ethyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5147284.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)
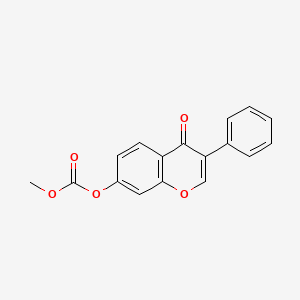
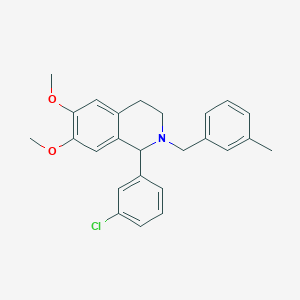
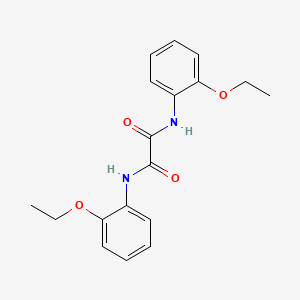

![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)
![4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147391.png)